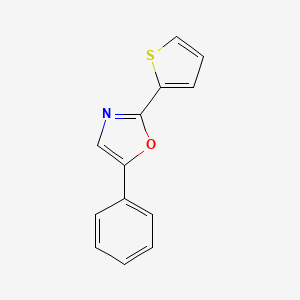

5-Phenyl-2-(thiophen-2-YL)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Phenyl-2-(thiophen-2-YL)oxazole” is a chemical compound that has been used in the design and synthesis of chemosensors . These chemosensors, specifically N′-(2-hydroxybenzylidene)-5-(thiophen-2-yl)oxazol-4-carbonylhydrazine (L1) and N′-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophen-2-yl)oxazol-4-carbonylhydrazine (L2), were designed and synthesized via a fluorescence turn-on strategy to specifically recognize Ga3+ .

Synthesis Analysis

The synthesis of 5-Phenyl-2-(thiophen-2-YL)oxazole involves reacting appropriate chalcones of 2-acetyl thiophene with hydroxylamine hydrochloride in the presence of dry pyridine . The resulting compounds were characterized by IR, 1HNMR, 13CNMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of 5-Phenyl-2-(thiophen-2-YL)oxazole is complex and intriguing . Detailed computational studies have been performed to identify the thermodynamic parameter’s behavior .

Chemical Reactions Analysis

The chemical reactions of 5-Phenyl-2-(thiophen-2-YL)oxazole are interesting. For instance, it has been used to design and synthesize chemosensors that can specifically recognize Ga3+ . These chemosensors showed highly sensitive and selective fluorescence responses toward Ga3+ in the DMSO/H2O buffer solution .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications :

- 5-Phenyl-2-(thiophen-2-yl)oxazole is used in regioselective C-4 bromination of oxazoles, contributing to advancements in organic synthesis techniques (Li, Buzon, & Zhang, 2011).

- The compound plays a role in the synthesis of Schiff base benzamides via ring opening of thienylidene azlactones, highlighting its utility in creating novel chemical structures with potential antimicrobial activities (Karanth et al., 2018).

Material Science and Optoelectronics :

- It's involved in the synthesis of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives, which are investigated for their potential in optoelectronic applications, demonstrating the compound's significance in the field of material science (Thippeswamy et al., 2021).

- 5-Phenyl-2-(thiophen-2-yl)oxazole derivatives have been studied for their photophysical and electrochemical properties, indicating their applicability in advanced technological fields like organic electronics and photonics (Naik et al., 2019).

Biological Activity :

- This compound is a precursor in the synthesis of various biologically active derivatives, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which exhibit notable antitumor and antimicrobial activities (Nassar et al., 2018).

- It's utilized in the creation of thiophene-2-carbonyl isothiocyanate derivatives for the evaluation of their antitumor and antimicrobial activities, demonstrating its importance in medicinal chemistry (Šermukšnytė et al., 2022).

Fluorescence Chemosensors :

- The compound is involved in the development of “turn on” fluorescence chemosensors for the detection of Ga3+, showcasing its role in creating sensitive and selective detection systems for specific ions (Liu et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-phenyl-2-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)11-9-14-13(15-11)12-7-4-8-16-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFXPNRGOVHZDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-(thiophen-2-YL)oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)

![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)

![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)

![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)